Methyl 2-octadecylicosanoate
Description
Methyl 2-octadecylicosanoate is a branched-chain fatty acid methyl ester (FAME) characterized by a methyl ester group attached to a long-chain carboxylic acid. Such esters are typically synthesized via esterification of carboxylic acids with methanol and are used in industrial applications, including surfactants, lubricants, and biodiesel precursors.
Properties
CAS No. |
507241-47-6 |
|---|---|
Molecular Formula |
C39H78O2 |
Molecular Weight |
579 g/mol |
IUPAC Name |
methyl 2-octadecylicosanoate |
InChI |
InChI=1S/C39H78O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(39(40)41-3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3 |
InChI Key |
DFCUNSGBKXHRQH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Methyl 2-octadecylicosanoate belongs to a broader class of methyl esters with varying chain lengths, branching, and functional groups. Key analogs identified from the evidence include:
Table 1: Structural Comparison of Methyl Esters
*Note: this compound is inferred from nomenclature; direct data are unavailable.
Key Observations:
- Chain Length and Branching: this compound has a significantly longer carbon chain (C40) compared to analogs like methyl palmitate (C16) or methyl 2-hydroxydocosanoate (C22). Its branched structure may reduce crystallinity and improve solubility in nonpolar solvents compared to linear esters .
- Functional Groups: Unlike methyl 2-hydroxydocosanoate (hydroxyl group at C2), this compound lacks polar substituents, making it more hydrophobic. Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) feature complex cyclic structures distinct from fatty acid esters .
Chromatographic and Spectroscopic Behavior
Chromatographic Retention :
- In gas chromatography (GC), retention times increase with chain length and branching. For example, methyl palmitate (C16) elutes earlier than methyl isostearate (C18 branched) . This compound’s extended chain and branching would likely result in a higher retention time compared to shorter-chain esters.
- Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit distinct retention profiles due to their rigid, cyclic structures .
Spectroscopic Properties :
- NMR/FTIR: Methyl esters typically show characteristic peaks for ester carbonyl (~1740 cm⁻¹ in FTIR) and methoxy groups (~3.6 ppm in ¹H NMR). Methyl 2-hydroxydocosanoate would display additional signals for the hydroxyl group (broad ~3400 cm⁻¹ in FTIR, δ 3.5–4.0 ppm in ¹H NMR) .
Physicochemical and Application Differences
Key Insights:
- Hydrophobicity: this compound’s long, branched chain enhances lipid solubility, making it suitable for lubricant formulations. In contrast, methyl 2-hydroxydocosanoate’s hydroxyl group improves compatibility with polar solvents .
- Biodiesel Relevance : Shorter-chain esters like methyl palmitate are preferred in biodiesel due to lower viscosity, whereas longer chains (e.g., C40) are less ideal .
- Biological Activity: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit antimicrobial properties, unlike most fatty acid esters .
Q & A
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ with 95% confidence intervals. For non-monotonic responses, use benchmark dose (BMD) modeling. Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .
Tables for Quick Reference
Table 1 : Key Analytical Techniques for this compound
| Technique | Application | Critical Parameters |
|---|---|---|
| GC-MS | Purity assessment, volatile impurities | Column type (e.g., DB-5), split ratio |
| ¹H/¹³C NMR | Structural elucidation | Solvent (CDCl₃), referencing (TMS) |
| HPLC-ELSD | Non-volatile impurity detection | Mobile phase (ACN:H₂O), flow rate |
Table 2 : Common Experimental Pitfalls and Solutions
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